molecular formula C14H15NO B12983868 4-(2-Amino-2-phenylethyl)phenol CAS No. 4766-45-4

4-(2-Amino-2-phenylethyl)phenol

Cat. No.: B12983868
CAS No.: 4766-45-4
M. Wt: 213.27 g/mol
InChI Key: IHKIKEDQADLMTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-2-phenylethyl)phenol: is an organic compound that belongs to the class of phenols It consists of a phenol group substituted with a 2-amino-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Amino-2-phenylethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a nucleophile. The reaction conditions typically require a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution .

Industrial Production Methods: Industrial production of phenols, including this compound, often involves the oxidation of aryl silanes or the addition of benzene and propene in the presence of phosphoric acid to form cumene, followed by oxidation and acid treatment .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Amino-2-phenylethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 4-(2-Amino-2-phenylethyl)phenol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors. It serves as a model compound for understanding the behavior of phenolic compounds in biological systems .

Medicine: Its structure allows for modifications that can enhance its pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other phenolic resins. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-phenylethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the amino group can participate in electrostatic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The combination of these functional groups provides a versatile platform for further chemical modifications and interactions with biological targets .

Properties

CAS No.

4766-45-4

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4-(2-amino-2-phenylethyl)phenol

InChI

InChI=1S/C14H15NO/c15-14(12-4-2-1-3-5-12)10-11-6-8-13(16)9-7-11/h1-9,14,16H,10,15H2

InChI Key

IHKIKEDQADLMTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.